ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Esterification: The carboxyl group at the 3-position of the indole is esterified using ethanol and an acid catalyst to form the ethyl ester.
Acetylation: The hydroxyl group on the indole is acetylated using acetic anhydride and a base to introduce the acetyl group.
Ether Formation: The final step involves the reaction of the acetylated indole with 4-methoxyphenol in the presence of a base to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted ethers
Scientific Research Applications
Ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Biological Studies: The compound’s indole core makes it a candidate for studying interactions with biological targets such as enzymes and receptors.
Material Science: Its unique structure allows for exploration in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by mimicking natural substrates, thereby blocking the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylindole-3-carboxylate: Similar in structure but lacks the acetyl and methoxyphenoxy groups.
Ethyl 5-(2-(4-chlorophenoxy)acetoxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate: Contains a chlorophenoxy group instead of a methoxyphenoxy group.
Uniqueness
Ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
ethyl 1-ethyl-5-[2-(4-methoxyphenoxy)acetyl]oxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C23H25NO6/c1-5-24-15(3)22(23(26)28-6-2)19-13-18(11-12-20(19)24)30-21(25)14-29-17-9-7-16(27-4)8-10-17/h7-13H,5-6,14H2,1-4H3 |
InChI Key |
SKICHXPEXBEHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=C(C=C3)OC)C(=O)OCC)C |
Origin of Product |
United States |
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